
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C24H18N4O3 and its molecular weight is 410.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition : A derivative, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, has been studied for its role as a corrosion inhibitor for mild steel in sulfuric acid medium. This compound exhibits excellent inhibitory properties, with efficiency exceeding 96.19% at specific concentrations and temperatures. The inhibition is believed to occur through the adsorption of oxadiazole molecules on the metal surface (Bouklah et al., 2006).
Crystal Structure Analysis : Novel compounds, including 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, have been synthesized and analyzed using crystal structure studies. These studies provide insights into the reactive sites of these molecules and their intermolecular hydrogen bonding, contributing to crystal packing (Kumara et al., 2017).
Antimicrobial Activity : Some 1,2,4-oxadiazole derivatives, like 1,2,4-triazolo-, 1,3,4-oxadiazolo-, 1,3,4-thiadiazol-, and pyrazolo-2,4,6-trimethylphenyl-1(2H)-oxo-phthalazine derivatives, have been synthesized and identified for their antimicrobial activities (El-Hashash et al., 2012).
Antioxidant Activity : A series of 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives have been screened for their antioxidant activity. These compounds showed significant radical scavenging activity, indicating their potential as antioxidants (Mallesha et al., 2014).
Nematocidal Activity : Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group showed promising nematocidal activity against Bursaphelenchus xylophilus, a significant agricultural pest. These compounds have been highlighted as potential lead compounds for the development of nematicides (Liu et al., 2022).
Photodynamic Therapy for Cancer Treatment : New zinc phthalocyanine derivatives with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups, have been synthesized. These compounds have shown potential for use as Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin et al., 2020).
Anticancer Agents : New oxadiazoline-substituted naphthalenyl acetates have been synthesized and tested for their in vitro anticancer activity. Some derivatives exhibited significant activity against various cancer cell lines, indicating their potential as anticancer agents (Chaaban et al., 2014).
Synthesis of Phthalazinone Derivatives : Research has been conducted on the synthesis of new phthalazinone derivatives, which could have implications in various fields, including pharmacology and materials science (Mahmoud et al., 2012).
Propriétés
IUPAC Name |
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3/c1-15-11-13-16(14-12-15)28-24(29)18-8-4-3-7-17(18)21(26-28)23-25-22(27-31-23)19-9-5-6-10-20(19)30-2/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUPNYGWIKGXSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
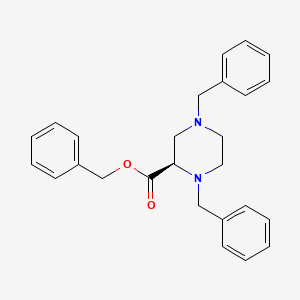

![2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2684087.png)
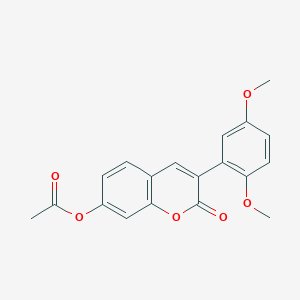
![1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2684089.png)
![1'-Ethyl-7-methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2684090.png)
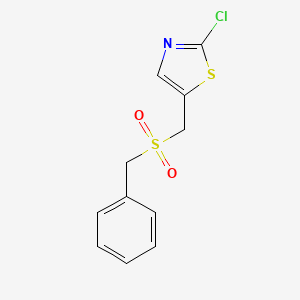
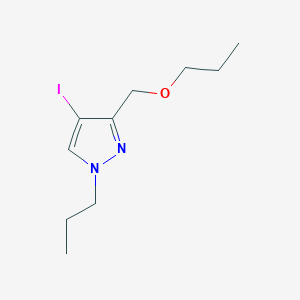
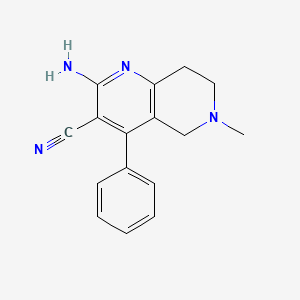
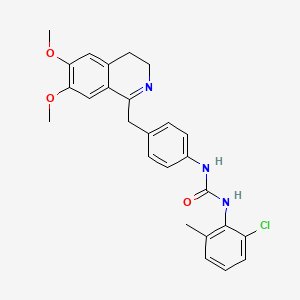
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid](/img/structure/B2684099.png)
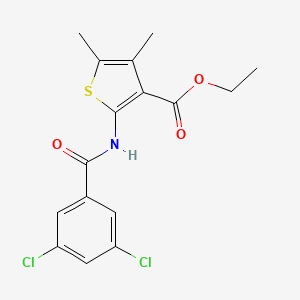

![4-Methoxy-1-oxaspiro[2.4]heptane](/img/structure/B2684106.png)
